molecular formula C12H18F3NO4 B8238508 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B8238508
M. Wt: 297.27 g/mol
InChI Key: OBIGQMQWQCANEW-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a trifluoromethyl (-CF₃) substituent at the 5-position, and a carboxylic acid (-COOH) at the 2-position. The Boc group enhances stability during synthetic processes, while the -CF₃ group contributes to lipophilicity and metabolic resistance. The carboxylic acid moiety offers functional versatility for further derivatization.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-6-7(12(13,14)15)4-5-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIGQMQWQCANEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine-2-carboxylic Acid

A common starting material is piperidine-2-carboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%.

Reaction Conditions:

  • Reagent: (Boc)₂O (1.2 equiv), TEA (1.5 equiv)

  • Solvent: DCM, 0°C → room temperature, 12–24 hours

  • Workup: Aqueous extraction, sodium sulfate drying, and solvent evaporation

The Boc-protected intermediate, 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, is isolated as a white solid and characterized via 1H^1H NMR and LC-MS.

Introduction of the Trifluoromethyl Group

The incorporation of the trifluoromethyl (-CF₃) group at the 5-position of the piperidine ring is achieved through two primary methods: nucleophilic trifluoromethylation and transition-metal-catalyzed cross-coupling.

Nucleophilic Trifluoromethylation

This method employs Ruppert-Prakash reagent (TMSCF₃) under basic conditions. The Boc-protected piperidine derivative is treated with TMSCF₃ in the presence of cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) in THF at -78°C. The reaction proceeds via a SN2 mechanism, replacing a leaving group (e.g., bromide or triflate) at the 5-position.

Example Protocol:

  • Substrate: 1-(tert-Butoxycarbonyl)-5-bromopiperidine-2-carboxylic acid

  • Reagent: TMSCF₃ (3.0 equiv), CsF (2.0 equiv)

  • Solvent: THF, -78°C → room temperature, 6 hours

  • Yield: 65–70%

  • Purity: >95% (HPLC)

Palladium-Catalyzed Cross-Coupling

A more efficient route involves Suzuki-Miyaura coupling using trifluoromethylboronic acid (CF₃B(OH)₂) or its pinacol ester. The Boc-protected 5-bromopiperidine-2-carboxylic acid reacts with CF₃Bpin in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in dioxane/water (10:1) at 80°C.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Dioxane/H₂O, 80°C, 12 hours

  • Yield: 75–80%

  • Purity: 98.5% (LC-MS)

Carboxylation and Final Functionalization

The carboxylic acid moiety at the 2-position is either retained from the starting material or introduced via oxidation or hydrolysis.

Oxidation of Alcohol to Carboxylic Acid

If the precursor contains a hydroxymethyl group, oxidation with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions converts it to the carboxylic acid.

Typical Procedure:

  • Substrate: 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)piperidine-2-methanol

  • Reagent: KMnO₄ (3.0 equiv), H₂SO₄ (0.5 M)

  • Conditions: 0°C → reflux, 8 hours

  • Yield: 60–65%

Hydrolysis of Nitrile to Carboxylic Acid

An alternative route involves the hydrolysis of a nitrile intermediate using HCl or H₂SO₄ under reflux.

Example:

  • Substrate: 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)piperidine-2-carbonitrile

  • Reagent: 6 M HCl, 100°C, 24 hours

  • Yield: 85–90%

  • Purity: 99% (NMR)

Data Tables and Comparative Analysis

Table 1. Summary of Preparation Methods

StepMethodReagents/ConditionsYield (%)Purity (%)
Boc Protection(Boc)₂O, TEA/DCM0°C → rt, 24 h85–92>98
TrifluoromethylationTMSCF₃/CsF/THF-78°C → rt, 6 h65–7095
Suzuki CouplingCF₃Bpin, Pd(dppf)Cl₂/dioxane80°C, 12 h75–8098.5
CarboxylationKMnO₄/H₂SO₄Reflux, 8 h60–6597
Nitrile Hydrolysis6 M HCl100°C, 24 h85–9099

Mechanistic Insights and Challenges

The trifluoromethylation step is often rate-limiting due to the steric hindrance of the Boc group and the electron-withdrawing nature of the -CF₃ group. Palladium-catalyzed methods mitigate this by enabling milder conditions. Side reactions, such as de-Boc or over-oxidation, are minimized using anhydrous solvents and controlled temperatures.

Industrial-Scale Considerations

For large-scale synthesis, the Boc protection and Suzuki coupling steps are optimized for cost and safety:

  • Solvent Recovery: Dioxane and THF are recycled via distillation.

  • Catalyst Recycling: Pd catalysts are recovered using scavenger resins.

  • Yield Improvement: Continuous flow systems enhance trifluoromethylation efficiency (yield: 82%) .

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of functionalized piperidine derivatives.

Scientific Research Applications

The compound exhibits various biological activities that are pertinent to its application in medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is crucial for antimicrobial efficacy.

Anticancer Activity

Studies have shown that 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid can inhibit cell proliferation in various cancer cell lines. Its mechanism of action may involve the induction of apoptosis through pathways associated with tumor suppression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its therapeutic potential in managing conditions such as pain and inflammation.

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound against various human cancer cell lines, it was found to significantly inhibit cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This suggests promising anticancer properties that warrant further investigation.

Case Study 2: Enzyme Inhibition Profile

The compound was also assessed for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity could have significant implications in pain management therapies.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it a versatile tool in organic synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

Ring Size and Substituent Positioning
  • PBXA3202 (CAS 1808807-76-2): A pyrrolidine analog with a Boc group, -CF₃ at the 4-position, and -COOH at the 3-position. The smaller pyrrolidine ring (5-membered vs.
  • 1-[(tert-butoxy)carbonyl]-6-cyclobutylpiperidine-3-carboxylic acid (Enamine Ltd.): Features a cyclobutyl group at the 6-position and -COOH at the 3-position. The bulky cyclobutyl substituent may sterically hinder interactions compared to the -CF₃ group in the target compound .
Substituent Type
  • 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid (CAS 131950-00-0): Replaces -CF₃ with a hydroxyl (-OH) group. The -OH group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing metabolic stability compared to -CF₃ .
  • trans-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (CAS 1260665-17-5): Substitutes -CF₃ with fluorine at the 4-position. Fluorine’s smaller size and lower lipophilicity result in distinct electronic and steric effects .
Protecting Groups
  • 1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid (CAS 1822512-45-7): Uses a benzyloxycarbonyl (Cbz) group instead of Boc. Cbz is cleaved via hydrogenolysis, whereas Boc is acid-labile, making the target compound more suitable for acid-sensitive synthetic routes .

Biological Activity

1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid (often abbreviated as Boc-CF3-Pip-CA) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (CF3) moiety. These structural features contribute to its unique biological activity, making it a valuable compound in medicinal chemistry and drug development.

  • Chemical Formula : C12H18F3NO4
  • Molecular Weight : 297.27 g/mol
  • IUPAC Name : 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid
  • CAS Number : 2383806-53-7

The biological activity of Boc-CF3-Pip-CA is primarily linked to its ability to act as a versatile building block in organic synthesis. The Boc group serves as a protective group for amines, facilitating the synthesis of complex molecules without unwanted side reactions. The trifluoromethyl group enhances the electronic properties of the compound, which can influence its interaction with biological targets.

1. Drug Development

Boc-CF3-Pip-CA has been utilized in the synthesis of various biologically active compounds, particularly in the development of drugs targeting specific enzymes and receptors. The trifluoromethyl group is known to enhance the potency and selectivity of drugs by improving their pharmacokinetic properties.

2. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. A study highlighted that similar derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Case Study 1: Anticancer Activity

A recent investigation into piperidine derivatives, including Boc-CF3-Pip-CA, revealed promising anticancer activity. In vitro studies demonstrated that these compounds could inhibit cell proliferation in several cancer cell lines, with IC50 values indicating effective potency . The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Boc-CF3-Pip-CA has also been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibitors of DHODH have therapeutic implications for treating malaria and certain cancers. Structure-based drug design efforts have identified Boc-CF3-Pip-CA as a lead compound, showcasing its ability to bind effectively to the enzyme's active site .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Boc-Pip-CALacks CF3 groupModerate activity
CF3-PipLacks Boc groupHigh activity
Boc-CF3-PipBoth groups presentEnhanced potency

Q & A

How can researchers confirm the identity and purity of 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid during synthesis?

Basic Question
Methodological Answer:
The compound’s identity and purity are validated using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm structural integrity by analyzing proton (¹H) and carbon (¹³C) signals, focusing on the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl (CF₃) group (¹⁹F NMR at δ ~-60 to -70 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm. A single peak with >95% area indicates high purity .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS), targeting the expected [M+H]⁺ or [M−H]⁻ ion .

What are the primary applications of this compound in medicinal chemistry?

Basic Question
Methodological Answer:
The compound serves as a versatile intermediate in:

  • Drug Development : The Boc-protected amine and trifluoromethyl group enhance metabolic stability and bioavailability, making it a key building block for protease inhibitors or kinase-targeted therapies .
  • Enzyme Studies : Used to synthesize analogs for structure-activity relationship (SAR) studies, particularly in probing fluorinated motifs’ effects on binding affinity .

How can reaction conditions be optimized for introducing the Boc group without side reactions?

Advanced Question
Methodological Answer:
Optimization involves:

  • Catalyst Selection : Use 4-dimethylaminopyridine (DMAP) to accelerate Boc-anhydride reactions while minimizing racemization .
  • Temperature Control : Conduct reactions at 0–25°C to prevent premature deprotection of the Boc group .
  • Real-Time Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or inline HPLC to identify intermediates and adjust stoichiometry .

How should researchers resolve discrepancies in biological activity data between batches?

Advanced Question
Methodological Answer:
Address discrepancies through:

  • Purity Reassessment : Use HPLC-MS to detect trace impurities (e.g., de-Boc byproducts) .
  • Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to confirm enantiomeric excess, as minor stereochemical impurities can drastically alter activity .
  • Biological Replicates : Repeat assays (e.g., SPR, ELISA) under standardized buffer conditions (pH 7.4, 25°C) to rule out experimental variability .

What safety precautions are essential when handling this compound?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles (H335 risk) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

How can the impact of the trifluoromethyl group on bioactivity be systematically studied?

Advanced Question
Methodological Answer:

  • Analog Synthesis : Prepare non-fluorinated (e.g., -CH₃) or difluorinated derivatives via palladium-catalyzed cross-coupling .
  • Binding Assays : Compare inhibition constants (Kᵢ) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify fluorination effects on target engagement .

What strategies improve low yields in coupling reactions involving this compound?

Advanced Question
Methodological Answer:

  • Coupling Reagents : Use EDCI/HOBt or PyBOP to activate the carboxylic acid, reducing racemization during amide bond formation .
  • Solvent Optimization : Perform reactions in DMF or dichloromethane (DCM) with molecular sieves to scavenge water .

What is the role of the Boc group in synthetic pathways?

Basic Question
Methodological Answer:
The Boc group:

  • Protects Amines : Shields the piperidine nitrogen during multi-step syntheses .
  • Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without affecting acid-sensitive groups like CF₃ .

How can stability under varying pH and temperature conditions be assessed?

Advanced Question
Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH Profiling : Test solubility and stability in buffers (pH 1–10) to identify optimal storage/formulation conditions .

How to address contradictory results in receptor binding assays?

Advanced Question
Methodological Answer:

  • Orthogonal Assays : Validate findings using SPR and microscale thermophoresis (MST) to rule out assay-specific artifacts .
  • Buffer Screening : Test Tris vs. phosphate buffers to eliminate ionic strength or metal ion interference .

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